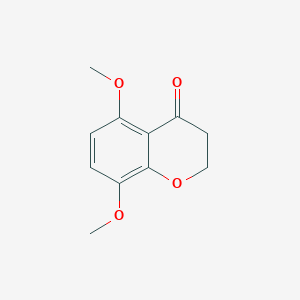
5,8-Dimethoxychroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dimethoxychroman-4-one is a naturally occurring compound found in various plants. It belongs to the class of chromanones, which are oxygen-containing heterocycles. This compound has garnered interest due to its unique chemical structure and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethoxychroman-4-one typically involves the ethoxymethylation of hydroxy- and methoxy-chroman-4-ones. For instance, 5,7-dimethoxychroman-4-one can be treated with ethoxymethyl chloride in the presence of anhydrous potassium carbonate and dry acetone at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. This may include scaling up the reaction conditions and using advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5,8-Dimethoxychroman-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Commonly involves replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of cosmetic products for skin and hair care
Mechanism of Action
The mechanism of action of 5,8-Dimethoxychroman-4-one involves its interaction with various molecular targets and pathways. It may exert its effects by modulating enzyme activities, interacting with cellular receptors, or influencing gene expression. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Chroman-4-one: Lacks the methoxy groups present in 5,8-Dimethoxychroman-4-one.
Flavanones: Similar structure but with different functional groups.
Isoflavones: Possess a different arrangement of the aromatic rings.
Uniqueness: this compound is unique due to its specific methoxy substitutions at positions 5 and 8, which confer distinct chemical and biological properties. These substitutions can enhance its stability, solubility, and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
5,8-dimethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H12O4/c1-13-8-3-4-9(14-2)11-10(8)7(12)5-6-15-11/h3-4H,5-6H2,1-2H3 |
InChI Key |
WPXJYXPRVRLVAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=O)CCOC2=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



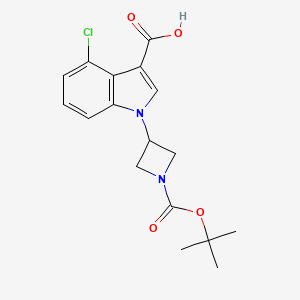

![((2R,3R,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B13034041.png)
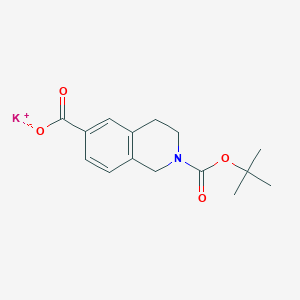
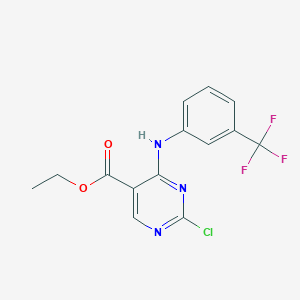
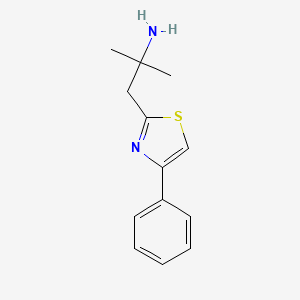
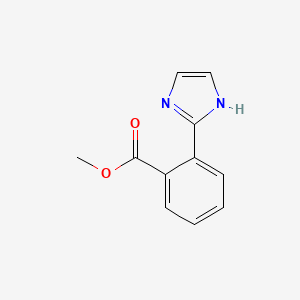
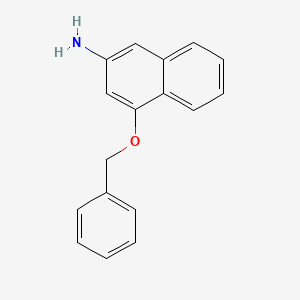

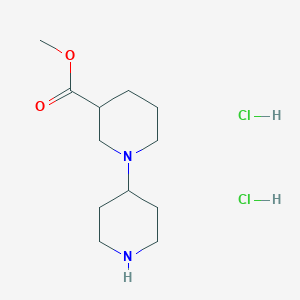
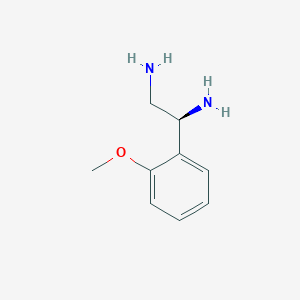

![2-Bromo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one](/img/structure/B13034118.png)
